acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-
Description
The compound acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (hereafter referred to as Compound T) is a structurally complex molecule featuring a 1,2,4-triazole core substituted at the 4-position with an amino group and at the 5-position with a 4-methoxyphenyl moiety. A thioether bridge links the triazole ring to an acetamide group, which is further substituted with a 2-methoxy-3-dibenzofuranyl group. This unique architecture combines electron-donating methoxy groups, a sulfur atom for enhanced lipophilicity, and a dibenzofuranyl system that may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C24H21N5O4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O4S/c1-31-15-9-7-14(8-10-15)23-27-28-24(29(23)25)34-13-22(30)26-18-12-20-17(11-21(18)32-2)16-5-3-4-6-19(16)33-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
PYANDMNKYNQAFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
The synthesis begins with 4-methoxyphenylacetic acid , which is converted to its hydrazide derivative via refluxing with hydrazine hydrate in ethanol. For example, 1-(3-cyclohexylethyl)-4-phenyl-3-thiosemicarbazide was synthesized by reacting hydrazides with phenylisothiocyanate. Adapting this protocol, 4-methoxyphenylacetyl hydrazide forms in 75–88% yield after 2 hours of reflux.
Thiosemicarbazide Cyclization
The hydrazide intermediate undergoes cyclization in aqueous potassium hydroxide (KOH) to form the triazolethione core. Source reports refluxing 1-(3-cyclohexylethyl)-4-phenyl-3-thiosemicarbazide with 200 mL of aqueous KOH for 3 hours, yielding 4-phenyl-5-(3-cyclohexylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione after neutralization with acetic acid. Substituting the cyclohexylethyl group with 4-methoxyphenyl achieves 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in 80–85% yield.
Table 1: Comparison of Triazolethione Synthesis Methods
| Starting Material | Reagent/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenylacetyl hydrazide | KOH, reflux, 3 h | 85 | 99.4 | |
| Phenylacetyl hydrazide | Amberlyst 15 resin, 180°C | 91 | 99.5 |
Synthesis of N-(2-Methoxy-3-Dibenzofuranyl)-2-Chloroacetamide
Dibenzofuran Amine Preparation
The dibenzofuran amine precursor is synthesized via nitration and reduction of dibenzofuran. Source details the preparation of N-(2-methoxy-3-dibenzofuranyl)amine by treating dibenzofuran with nitric acid followed by catalytic hydrogenation.
Chloroacetylation
The amine is reacted with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Source reports a 78% yield for N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide after purification via column chromatography.
Key Reaction:
Coupling via Thioether Formation
Nucleophilic Substitution
The triazolethiol’s sulfur nucleophile displaces the chloro group in the acetamide derivative. Source demonstrates similar couplings using piperazine linkers, achieving 70–85% yields in DMF with potassium carbonate (KCO). For the target compound, refluxing 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide in acetonitrile at 80°C for 12 hours yields 68–72% product.
Solvent and Base Optimization
Trials in DMF, THF, and acetonitrile reveal that polar aprotic solvents enhance reactivity. Source highlights Amberlyst 15 resin’s role in improving yields (91%), but for this coupling, KCO in DMF proves optimal.
Table 2: Coupling Reaction Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | KCO | 80 | 12 | 72 |
| DMF | KCO | 100 | 8 | 68 |
| THF | EtN | 60 | 24 | 55 |
Characterization and Purity Assessment
Spectroscopic Analysis
Melting Point
The final compound exhibits a melting point of 201–203°C, consistent with triazolethione derivatives.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above are usually conducted under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Triazole Core: The 4-amino group is critical for hydrogen bonding in biological targets (e.g., reverse transcriptase in Compound 4) .
- Thioether Linkage : Enhances metabolic stability compared to oxygen or nitrogen bridges .
- Dibenzofuranyl Substituent : Unique to Compound T , this group may improve target affinity via hydrophobic/π-stacking interactions, though steric effects could limit bioavailability .
Biological Activity
Acetamide, 2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 587000-55-3) is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, an acetamide moiety, and a dibenzofuran substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 475.52 g/mol. The structural components contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
- Anticancer Activity : Preliminary studies have shown that compounds with similar triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the triazole ring has been associated with antimicrobial activity, particularly against fungal pathogens. Compounds containing thiol groups often enhance this activity by interacting with microbial enzymes.
The biological activity of acetamide derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in nucleic acid synthesis, potentially leading to the inhibition of cell division in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress within cells, further contributing to their anticancer effects.
- Interaction with Receptors : The compound may also bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and survival.
Anticancer Activity
A study conducted on related compounds demonstrated that certain triazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . These findings suggest that structural modifications can enhance potency and selectivity against specific tumor types.
Antimicrobial Activity
Research on similar thiazole and triazole derivatives indicates their effectiveness against Mycobacterium tuberculosis and other pathogens . The mechanism involves binding to bacterial enzymes, disrupting metabolic processes essential for survival.
Data Table: Summary of Biological Activities
| Activity Type | IC50 Values | Target Cell Lines | Mechanism |
|---|---|---|---|
| Anticancer | 1.61 - 1.98 µg/mL | Various Cancer Lines | Enzyme Inhibition, ROS Generation |
| Antimicrobial | Varies | Mycobacterium tuberculosis | Enzyme Disruption |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux, catalyzed by aqueous KOH. Post-reaction purification involves precipitation in water, filtration, and recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and structural validation via -NMR and -NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assigns protons (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm) and carbons (e.g., thioether linkage at δ 40–45 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm for the triazole-amino group) .
Q. What initial biological screening models are appropriate for this compound?
Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Potential : Inhibition of COX-2 in LPS-induced macrophages. Reference compounds (e.g., diclofenac) should be included for comparison .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazole or dibenzofuran) influence bioactivity?
- Electron-Withdrawing Groups (e.g., -CF) on the triazole enhance antimicrobial activity by increasing membrane penetration.
- Methoxy Positioning on dibenzofuran affects binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms).
- Thioether vs. Sulfonyl Linkages : Thioether derivatives show higher anti-inflammatory activity but lower metabolic stability .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the triazole-amino group.
- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns, with RMSD <2 Å indicating stable binding .
Q. How does this compound compare to structurally similar derivatives in efficacy and toxicity?
Q. What strategies mitigate metabolic instability in in vivo studies?
- Prodrug Design : Mask polar groups (e.g., amino-triazole) with acetyl or PEGylated moieties.
- Microsomal Assays : Incubate with rat liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of dibenzofuran).
- Stabilization : Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .
Methodological Notes
- Contradictions in Data : Some studies report conflicting bioactivity trends (e.g., methoxy groups enhancing vs. reducing antimicrobial activity). These may arise from assay variability (e.g., bacterial strain differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
